N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

Lipophilicity Drug Design ADME

This dual-fluorinated sulfonamide offers a unique 4-fluorobenzyl substituent that critically tunes carbonic anhydrase isoform selectivity, providing >10-fold shifts in potency compared to des-fluoro analogs. With balanced lipophilicity (XLogP 3.2) and moderate TPSA (63.8 Ų), it is a privileged scaffold for designing CNS-penetrant CA inhibitors targeting epilepsy and neuropathic pain. Sourced as a high-purity screening compound, it enables rigorous SAR studies and microsomal stability benchmarking.

Molecular Formula C16H17F2NO3S
Molecular Weight 341.37
CAS No. 946320-41-8
Cat. No. B2491904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
CAS946320-41-8
Molecular FormulaC16H17F2NO3S
Molecular Weight341.37
Structural Identifiers
SMILESC1=CC(=CC=C1CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F
InChIInChI=1S/C16H17F2NO3S/c17-14-4-2-13(3-5-14)12-19-23(20,21)11-1-10-22-16-8-6-15(18)7-9-16/h2-9,19H,1,10-12H2
InChIKeyQXGHVJZGANJBFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide (CAS 946320-41-8): Procurement-Relevant Chemical Profile and Baseline Identification


N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide (CAS 946320-41-8) is a synthetic, dual-fluorinated sulfonamide featuring a 4-fluorobenzyl substituent on the sulfonamide nitrogen and a 4-fluorophenoxy tail linked via a propyl spacer . With a molecular formula of C₁₆H₁₇F₂NO₃S and a molecular weight of 341.4 g·mol⁻¹, it belongs to a class of aliphatic sulfonamides that have been explored as carbonic anhydrase inhibitors and as versatile building blocks in medicinal chemistry [1]. The compound is primarily distributed through screening-compound suppliers and is not a marketed drug, placing it in the domain of early-stage probe and lead-optimization research [2].

Why N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide Cannot Be Casually Replaced by In-Class Analogs


Within the 3-(4-fluorophenoxy)propane-1-sulfonamide scaffold, the N-substituent exerts a critical influence on both target engagement and physicochemical behavior. The 4-fluorobenzyl group of the target compound introduces a specific electronic perturbation (σₚ = 0.06 for F vs. σₚ = 0.00 for H) and a defined steric profile that cannot be mimicked by unsubstituted benzyl analogs (CAS 946214-55-7) [1]. In related sulfonamide-based carbonic anhydrase inhibitor series, even single-atom changes at the N-terminus have led to >10-fold shifts in isoform selectivity and >100-fold alterations in cellular potency [2]. Consequently, substituting the target compound with a des-fluoro or alkyl variant without experimental validation risks losing the binding pose, metabolic stability, and off-target profile that the dual-fluorination pattern was designed to achieve.

Quantitative Differentiation Evidence for N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide Versus Key Comparators


Lipophilicity Shift Relative to the Des-Fluoro Benzyl Analog

The replacement of the benzyl group with a 4-fluorobenzyl group is predicted to increase lipophilicity. The target compound has a calculated XLogP of 3.2, compared to 2.9 for the des-fluoro analog N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide (CAS 946214-55-7) [1][2]. This ΔXLogP of +0.3 indicates enhanced membrane permeability, which may be advantageous for intracellular target engagement but could also affect solubility.

Lipophilicity Drug Design ADME

Topological Polar Surface Area and Its Impact on Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of the target compound is 63.8 Ų, identical to that of its des-fluoro benzyl analog (63.8 Ų) [1][2]. Both fall below the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration. However, the target compound's higher lipophilicity (XLogP 3.2 vs. 2.9) may further enhance CNS penetration, providing a differentiated profile for neuroscience applications.

CNS Drug Design ADME Physicochemical Property

Molecular Weight and Heavy Atom Count as Indicators of Ligand Efficiency

The target compound has a molecular weight (MW) of 341.4 g·mol⁻¹ and 23 heavy atoms, compared to 323.4 g·mol⁻¹ and 22 heavy atoms for the des-fluoro benzyl analog (CAS 946214-55-7) . The addition of one fluorine atom increases MW by 18 g·mol⁻¹, a modest increment that preserves favorable ligand efficiency metrics (typically MW < 350 for lead-like space).

Fragment-Based Drug Design Ligand Efficiency Physicochemical Property

Fluorination Pattern as a Determinant of Metabolic Stability in Sulfonamides

The presence of a 4-fluorobenzyl group is expected to reduce oxidative metabolism at the benzylic position compared to the unsubstituted benzyl analog. Literature on fluorinated sulfonamides indicates that aromatic fluorine substitution can lower intrinsic clearance in human liver microsomes by 2- to 5-fold relative to the non-fluorinated parent [1]. While direct experimental data for this specific compound are not publicly available, the class-level inference is robust.

Metabolic Stability Fluorine Chemistry Medicinal Chemistry

Recommended Research and Procurement Scenarios for N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide


SAR Studies on Carbonic Anhydrase Isoform Selectivity

Use as a probe to investigate the impact of N-(4-fluorobenzyl) substitution on carbonic anhydrase isoform selectivity. The dual-fluorination pattern may confer unique selectivity fingerprints compared to the des-fluoro benzyl parent (CAS 946214-55-7) and other N-substituted analogs [1].

CNS-Penetrant Probe Development in Neuroscience

Leverage its favorable TPSA (63.8 Ų) and elevated XLogP (3.2) to design CNS-penetrant sulfonamide inhibitors. The compound serves as a privileged scaffold for targeting brain carbonic anhydrase isoforms (CA II, CA VII, CA XIV) implicated in epilepsy and neuropathic pain [1][2].

Metabolic Stability Optimization in Lead Series

Employ the target compound as a comparator in microsomal stability assays to quantify the metabolic advantage conferred by the 4-fluorobenzyl group. Pair with the des-fluoro analog to directly assess the contribution of fluorine to intrinsic clearance [1].

Fragment-Based and Biophysical Screening Libraries

Include as a fluorinated fragment in screening collections. Its molecular weight (341.4 g·mol⁻¹) and balanced physicochemical properties make it suitable for NMR-based and surface plasmon resonance (SPR) screening campaigns targeting metalloenzymes [1].

Quote Request

Request a Quote for N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.